![molecular formula C23H34N2O12 B1495424 N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 1858224-01-7](/img/structure/B1495424.png)

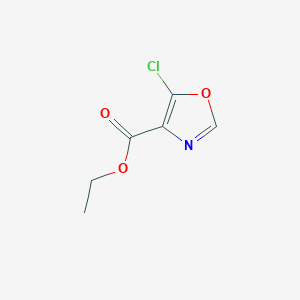

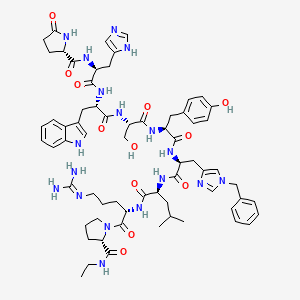

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a useful research compound. Its molecular formula is C23H34N2O12 and its molecular weight is 530.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation processes, such as those explored by Magadum and Yadav (2018), are crucial for the synthesis of intermediates in the production of various drugs, including antimalarial medications. The study highlighted the efficiency of immobilized lipase in acetylating 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, a key intermediate. This methodology could potentially be applied to or inspire approaches for synthesizing or modifying compounds like the one , considering its acetamide groups (Magadum & Yadav, 2018).

Pharmacological Activities of Acetamide Derivatives

The pharmacological significance of acetamide derivatives, as shown in studies on N-acetyldopamine derivatives and their traditional medicinal uses in Chinese medicine (Yang et al., 2015), indicates a potential area of research. These derivatives have been used for treating various conditions, suggesting that the compound could be explored for similar pharmacological or therapeutic effects (Yang et al., 2015).

Green Synthesis of Intermediates

Efforts to develop more sustainable chemical synthesis processes, like the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, highlight the potential for environmentally friendly approaches to producing or modifying chemicals including the compound of interest. Such methods prioritize reducing harmful byproducts and improving efficiency (Qun-feng, 2008).

Anticonvulsant Activities

Research on functionalized N-benzyl 2-acetamidoacetamides has demonstrated the importance of the acetamido substituent in anticonvulsant activity. This suggests that the compound , with its acetamido group, might be worth exploring for potential anticonvulsant properties or as a lead compound for developing new anticonvulsant drugs (Choi et al., 1996).

Mechanism of Action

Target of Action

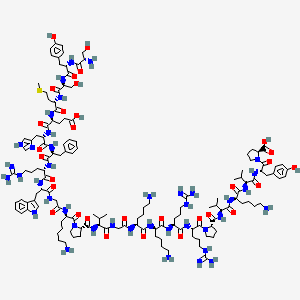

The primary targets of this compound are the N- and O-glycans in glycoproteins expressed in a variety of mammalian cells . These targets play a crucial role in the regulation of several biological phenomena, such as cell differentiation .

Mode of Action

The compound interacts with its targets by binding to the N- and O-glycans in glycoproteins. This interaction results in the modulation of protein functions, thus affecting cellular invasion and other malignant properties of cancer cells .

Biochemical Pathways

The compound affects the biosynthesis of the LacdiNAc group. Two β4-N-acetylgalactosaminyltransferases, β4GalNAcT3 and β4GalNAcT4, have been shown to transfer N-acetylgalactosamine (GalNAc) to N-acetylglucosamine (GlcNAc) of N- and O-glycans in a β-1,4-linkage . The LacdiNAc group is often sialylated, sulfated, and/or fucosylated . The downstream effects include the regulation of cell differentiation and tumor progression or regression .

Pharmacokinetics

The compound is known to be a solid at 20°c and should be stored at temperatures below 0°c .

Result of Action

The molecular and cellular effects of the compound’s action include the modulation of protein functions, affecting cellular invasion and other malignant properties of cancer cells . The re-expression of the LacdiNAc group on N-glycans, which is lost in breast cancer cells by transfection of the β4GalNAcT4 gene, brings about the partial restoration of normal properties and subsequent suppression of malignant phenotypes of the cells .

Action Environment

Environmental factors that influence the compound’s action, efficacy, and stability include temperature and storage conditions. The compound is a solid at 20°C and should be stored at temperatures below 0°C

properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O12/c1-10(28)24-16-19(31)18(30)14(8-26)35-23(16)37-21-15(9-27)36-22(17(20(21)32)25-11(2)29)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29)/t14-,15-,16-,17-,18+,19-,20-,21-,22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSWXDRLHGWRLX-FCRDLHCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9'-Spirobi[9H-fluorene], 2-chloro-](/img/structure/B1495347.png)

![Magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B1495376.png)

![1,5-Dimethyl-2,4-bis[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B1495381.png)